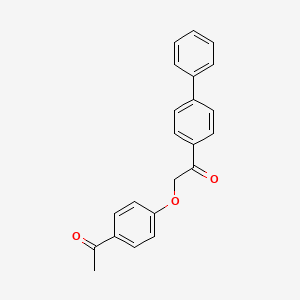
N-(2,4-dimethoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine
説明
N-(2,4-dimethoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine, also known as DMDBT, is a biologically active compound that has gained attention for its potential use in scientific research. DMDBT is a heterocyclic compound that contains a thiazole ring and an amine group, which makes it a promising candidate for drug discovery and development.
科学的研究の応用
Anti-Inflammatory Activity
N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, a class to which N-(2,4-dimethoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine belongs, have been investigated for their anti-inflammatory properties. Specifically, these compounds have shown potential as direct inhibitors of 5-lipoxygenase (LOX), a key enzyme in the synthesis of leukotrienes associated with inflammatory diseases like asthma and rheumatoid arthritis. N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, a compound structurally related to N-(2,4-dimethoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine, demonstrated potent anti-inflammatory activity as a 5-LOX inhibitor (Suh, Yum, Cheon, & Cho, 2012).
Tubulin Inhibition and Antiproliferative Activity
A series of N,4-diaryl-1,3-thiazole-2-amines, including N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, have been synthesized and evaluated as tubulin inhibitors with potential antiproliferative activity against various human cancer cell lines. These compounds have shown moderate antiproliferative activity, with certain derivatives demonstrating potent inhibition of tubulin polymerization and disruption of tubulin microtubule dynamics, similar to colchicine. This suggests their potential application in cancer treatment (Sun et al., 2017).
Structural Studies and Molecular Interactions
The molecular structure of compounds related to N-(2,4-dimethoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine has been investigated, highlighting the importance of intermolecular hydrogen bonds in determining their conformations. For instance, studies have shown that the dihedral angles between the thiazole moiety and other groups in similar compounds significantly influence their molecular conformation, which can be a critical factor in their biological activity and interactions (Bernès, Berros, Rodríguez de Barbarín, & Sánchez-Viesca, 2002).
Corrosion Inhibition
Thiazole derivatives, including those structurally related to N-(2,4-dimethoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine, have been studied for their potential as corrosion inhibitors. These compounds have shown promising results in protecting metals like iron against corrosion, as indicated by various studies including density functional theory (DFT) calculations and molecular dynamics simulations (Kaya et al., 2016).
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-9-15(23-10(2)17-9)13-8-22-16(19-13)18-12-6-5-11(20-3)7-14(12)21-4/h5-8H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEPKCCPWIVETG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-nitrobenzaldehyde (4,6-dimethylfuro[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5820337.png)
![3-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5820341.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B5820347.png)
![[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5820350.png)

![3-(3,4-dimethoxyphenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5820356.png)
![4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5820383.png)

![N'-[(4,8-dimethoxy-1-naphthyl)methylene]-2-[(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5820399.png)


